![molecular formula C13H21Cl3N4 B7725700 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B7725700.png)
2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with piperidine in the presence of a suitable base.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base into its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydrobenzimidazole derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
- 2-(Morpholin-4-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride
- 2-(Pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituent on the benzimidazole ring. While 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride contains a piperidine moiety, the similar compounds contain morpholine and pyrrolidine moieties, respectively.
- Biological Activity: The presence of different substituents can significantly affect the biological activity and specificity of these compounds. For instance, the piperidine derivative may exhibit different binding affinities and selectivities compared to the morpholine and pyrrolidine derivatives.
- Unique Features: The unique structural features of this compound, such as the piperidine moiety, contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)-3H-benzimidazol-5-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.3ClH/c14-10-4-5-11-12(8-10)16-13(15-11)9-17-6-2-1-3-7-17;;;/h4-5,8H,1-3,6-7,9,14H2,(H,15,16);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZDIEFKUORWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



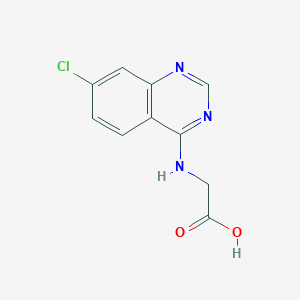
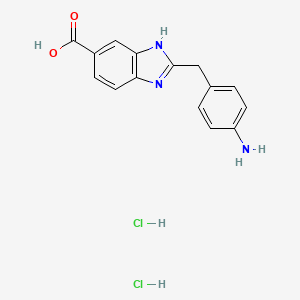
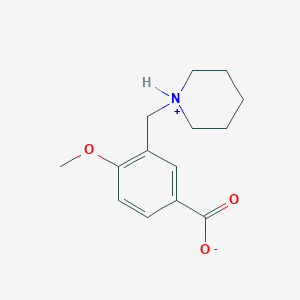
![4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B7725658.png)
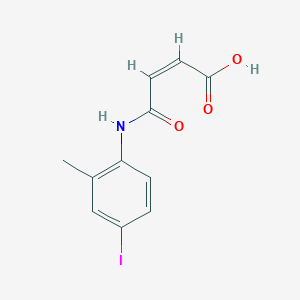
![3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B7725678.png)
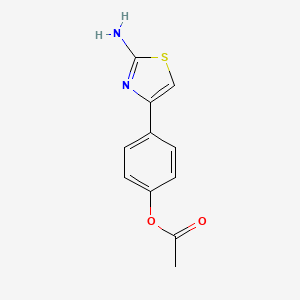

![3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B7725697.png)
![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B7725701.png)

